molecular formula C14H28N2O2 B13945110 tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13945110
M. Wt: 256.38 g/mol
InChI Key: SHRWHEXRNBKTEQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates, particularly those targeting the central nervous system .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its structural features, particularly the presence of the dimethylamino group. This group enhances its reactivity and binding properties, making it a versatile compound in various applications .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-9-6-7-12(11-16)8-10-15(4)5/h12H,6-11H2,1-5H3

InChI Key

SHRWHEXRNBKTEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN(C)C

Origin of Product

United States

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